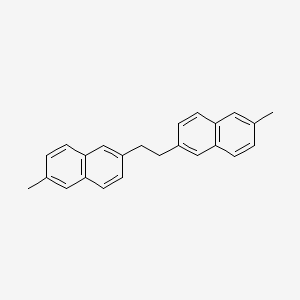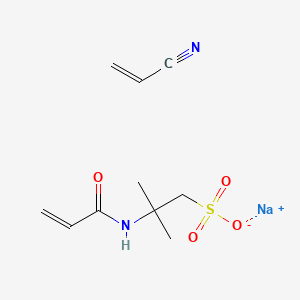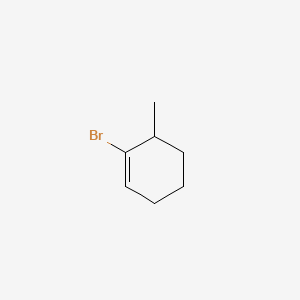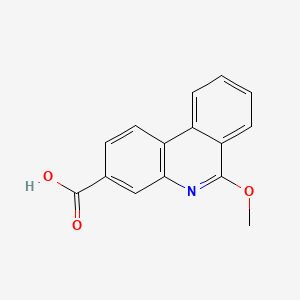
3-Phenanthridinecarboxylic acid, 6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenanthridinecarboxylic acid, 6-methoxy- is an organic compound belonging to the class of phenanthridine derivatives Phenanthridine is a heterocyclic aromatic compound that consists of three fused benzene rings, forming a nitrogen-containing structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenanthridinecarboxylic acid, 6-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with formic acid and methanol under reflux conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy and carboxylic acid groups onto the phenanthridine core .
Industrial Production Methods: Industrial production of 3-phenanthridinecarboxylic acid, 6-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenanthridinecarboxylic acid, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenanthridine-3-carboxylic acid derivatives.
Reduction: Formation of 3-hydroxyphenanthridine derivatives.
Substitution: Formation of halogenated phenanthridine derivatives.
Applications De Recherche Scientifique
3-Phenanthridinecarboxylic acid, 6-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-phenanthridinecarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The presence of the methoxy group enhances its binding affinity to target molecules, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Phenanthridine: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and applications.
6-Methoxyphenanthridine:
3-Carboxyphenanthridine: Contains the carboxylic acid group but lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness: The combination of these functional groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
39180-49-9 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
6-methoxyphenanthridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-19-14-12-5-3-2-4-10(12)11-7-6-9(15(17)18)8-13(11)16-14/h2-8H,1H3,(H,17,18) |
Clé InChI |
MAIWAAOKNLTBPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
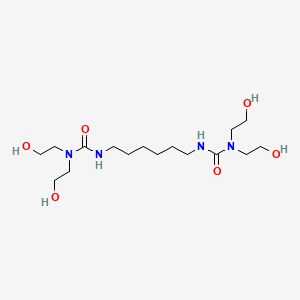
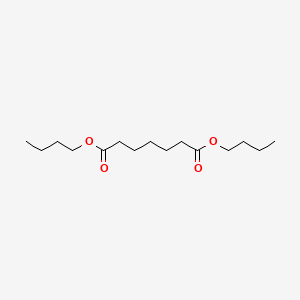
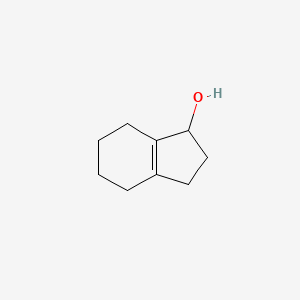
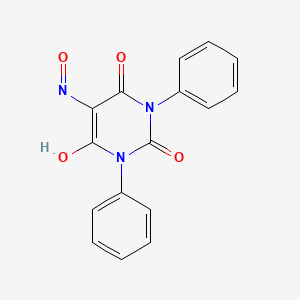

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
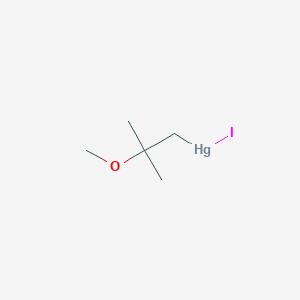
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)
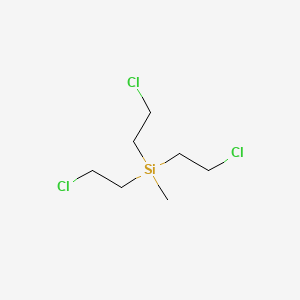
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
